molecular formula C14H19FN2O2 B1505899 Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate CAS No. 887580-12-3

Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate

Cat. No.: B1505899
CAS No.: 887580-12-3
M. Wt: 266.31 g/mol
InChI Key: IZSRXFFAYHXHRV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C14H19FN2O2 and exhibits a molecular weight of 266.31 grams per mole. The compound is registered under the Chemical Abstracts Service number 887580-12-3, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the connectivity and substitution pattern of all functional groups within the molecular structure.

Alternative nomenclature systems provide additional descriptive names for this compound, including 3-(4-fluoro-phenylamino)-azetidine-1-carboxylic acid tert-butyl ester and 1-azetidinecarboxylic acid, 3-[(4-fluorophenyl)amino]-, 1,1-dimethylethyl ester. These systematic names highlight different organizational approaches to describing the same molecular structure, with emphasis on either the azetidine core or the carboxylic acid derivative perspective. The compound belongs to the broader class of azetidine derivatives, which are characterized by their four-membered nitrogen-containing ring systems that exhibit significant ring strain of approximately 25.4 kilocalories per mole.

The structural complexity of this compound reflects the integration of multiple pharmacologically active motifs within a single molecular framework. The presence of the fluorinated aromatic ring system introduces electronic effects that can significantly influence biological activity and metabolic stability. Computational chemistry studies have demonstrated that fluorine substitution at the para position of aromatic rings can enhance molecular recognition with biological targets while simultaneously improving resistance to enzymatic degradation. The tert-butyl ester functionality serves dual purposes as both a protecting group for synthetic manipulation and a lipophilic domain that can influence pharmacokinetic properties.

Historical Context in Azetidine Chemistry

The development of azetidine chemistry traces its origins to 1907 with early investigations into four-membered nitrogen heterocycles through Schiff base reactions involving aniline and aldehyde compounds. These pioneering studies established the foundational understanding of cyclic amine reactivity and laid the groundwork for subsequent advances in heterocyclic synthesis. The historical significance of azetidines became particularly evident following Alexander Fleming's discovery of penicillin, which demonstrated the profound biological activity possible within strained four-membered ring systems. This landmark discovery catalyzed intensive research efforts to develop new azetidine-containing compounds with enhanced antibacterial and antifungal properties.

Over the past century, azetidine chemistry has evolved from a curiosity of synthetic organic chemistry to a cornerstone of modern medicinal chemistry research. Compounds with azetidine moieties have demonstrated remarkable diversity in their pharmacological activities, spanning anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic effects. This broad spectrum of biological activities reflects the unique structural and electronic properties conferred by the four-membered nitrogen heterocycle. The molecular rigidity and high fraction of saturated carbon atoms characteristic of azetidines contribute to improved global molecular properties including optimized lipophilicity, enhanced solubility, favorable in vitro metabolism profiles, and superior pharmacokinetic characteristics.

Recent methodological advances have addressed the historical challenges associated with azetidine synthesis, particularly the development of efficient and scalable preparative routes. Couty's azetidine synthesis has emerged as one of the most efficient methods for preparing enantiopure azetidines from readily available beta-amino alcohols through chlorination followed by deprotonation and 4-exo-trigonal ring closure. This synthetic breakthrough has enabled the preparation of diverse azetidine libraries for biological screening and drug discovery applications. The Broad Institute of Massachusetts Institute of Technology and Harvard University has extensively utilized this methodology for synthesizing azetidine-based scaffolds in central nervous system-focused lead-like libraries, while Galapagos NV has employed azetidine libraries for developing free fatty acid receptor 2 antagonists.

Structural Significance of Fluorophenyl and Tert-butyl Groups

The 4-fluorophenyl substituent in this compound represents a strategically positioned pharmacophore that significantly influences both the chemical and biological properties of the molecule. Fluorine substitution at the para position of aromatic rings has been demonstrated to enhance metabolic stability through reduced susceptibility to cytochrome P450-mediated oxidation. Research investigating 2-(4-fluorophenyl)-1H-benzoimidazole derivatives as positive allosteric modulators revealed that compounds bearing 4-fluorophenyl substituents maintained high binding affinity while exhibiting superior metabolic stability compared to non-fluorinated analogs. The electronegativity of fluorine creates favorable electrostatic interactions with biological targets while simultaneously protecting adjacent carbon centers from enzymatic hydroxylation.

The aromatic system in 4-fluorophenyl substituted compounds contributes to molecular stability through electron delocalization, while the fluorine atom enhances lipophilicity and biological membrane permeability. Studies examining the solubility characteristics of 4-fluorophenyl aniline derivatives have demonstrated that fluorine substitution can optimize the balance between aqueous solubility and lipophilic partitioning, thereby improving oral bioavailability and tissue distribution. The spatial positioning of the fluorine atom in the para configuration maximizes these beneficial effects while minimizing potential steric conflicts with biological binding sites. Molecular modeling investigations have confirmed that 4-fluorophenyl substituents can form additional favorable interactions with target proteins through halogen bonding and enhanced van der Waals contacts.

The tert-butyl carboxylate group serves multiple critical functions within the molecular architecture of this compound, functioning simultaneously as a protecting group for synthetic chemistry and as a lipophilic domain influencing pharmacological properties. The tert-butyl ester group exhibits exceptional stability against nucleophilic attack and reducing agents while remaining readily cleavable under acidic conditions, making it an ideal protecting group for carboxylic acid functionalities during synthetic manipulations. Recent methodological developments have demonstrated that tert-butyl ester formation can be achieved rapidly and efficiently using bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate solvent systems. This protecting group strategy enables complex synthetic sequences to be performed without interference from the carboxylic acid functionality.

Structural Component Key Properties Biological Significance
Azetidine Ring Ring strain: 25.4 kcal/mol, Four-membered nitrogen heterocycle Enhanced molecular rigidity, improved pharmacokinetic properties
4-Fluorophenyl Group Para-fluorine substitution, aromatic system Increased metabolic stability, enhanced lipophilicity
Tert-butyl Ester Bulky alkyl group, acid-labile protecting group Synthetic versatility, lipophilic character

The integration of these three structural elements creates a molecular framework that exemplifies modern approaches to drug design. The high fraction of saturated carbon atoms contributed by both the azetidine ring and tert-butyl group enhances three-dimensional molecular character, which has been associated with improved solubility and reduced toxicity in pharmaceutical compounds. The molecular rigidity imposed by the azetidine constraint can improve selectivity for biological targets by pre-organizing the molecule in bioactive conformations. Furthermore, the combination of the electron-withdrawing fluorine substituent and the electron-donating amine linkage creates a balanced electronic environment that can optimize interactions with diverse biological targets while maintaining chemical stability under physiological conditions.

Properties

IUPAC Name

tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h4-7,12,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSRXFFAYHXHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698826
Record name tert-Butyl 3-(4-fluoroanilino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-12-3
Record name tert-Butyl 3-(4-fluoroanilino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Boc-azetidin-3-ylidene Acetate Intermediate

  • Starting materials: (N-Boc)azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate.
  • Reaction: Horner–Wadsworth–Emmons (HWE) reaction catalyzed by sodium hydride (NaH) in dry tetrahydrofuran (THF).
  • Conditions: The reaction mixture is stirred under inert atmosphere, then quenched with water.
  • Work-up: Extraction with ethyl acetate (EtOAc), concentration under reduced pressure.
  • Purification: Flash column chromatography or two-stage vacuum distillation using a Büchi kugelrohr oven.
  • Yield: Typically moderate to good yields (~60%).

This step forms the azetidin-3-ylidene acetate intermediate, which is a key precursor for further amination.

Amination to Install 4-Fluorophenylamino Group

  • Reagents: The azetidin-3-ylidene acetate intermediate is reacted with 4-fluoroaniline or related aromatic amines.
  • Catalyst/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is commonly used to catalyze the aza-Michael addition.
  • Solvent: Acetonitrile or other polar aprotic solvents.
  • Temperature: Typically heated to around 65 °C.
  • Duration: Reaction time ranges from 4 hours to overnight depending on scale and conditions.
  • Outcome: Formation of this compound with yields reported around 60-70%.

Spectral analysis confirms the presence of characteristic ester and carbamate carbonyl groups and the aromatic fluorine substituent.

Analytical Data Supporting Preparation

Parameter Value / Observation Method
Ester C=O absorption 1731 cm⁻¹ IR Spectroscopy
Boc C=O absorption 1694 cm⁻¹ IR Spectroscopy
¹H NMR chemical shifts Signals consistent with azetidine ring and aromatic protons ¹H NMR Spectroscopy
¹³C, ¹⁵N, ¹⁹F NMR confirmation Confirm structure and fluorine substitution Multinuclear NMR
High-resolution mass spectrometry Confirms molecular weight and formula HRMS
Purity and yield 60-70% yield after purification Chromatography and distillation

These data collectively validate the successful synthesis and purity of the target compound.

Alternative and Related Methods

  • Suzuki–Miyaura Cross-Coupling: For the diversification of azetidine derivatives, brominated azetidine intermediates can undergo palladium-catalyzed Suzuki–Miyaura coupling with boronic acids to introduce various substituents, potentially applicable for structural analogues of this compound.

  • Patent Literature: Patents on azetidine derivatives as JAK inhibitors describe synthetic routes involving amination and carbamate protection, which may include variations in protecting groups, solvents, and catalysts but generally align with the described synthetic strategy.

Summary Table of Preparation Methods

Step Reagents & Conditions Key Notes Yield (%)
Horner–Wadsworth–Emmons (HWE) (N-Boc)azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF, inert atmosphere Forms N-Boc-azetidin-3-ylidene acetate intermediate ~60
Aza-Michael Addition Intermediate + 4-fluoroaniline, DBU, acetonitrile, 65 °C, 4 h Installs 4-fluorophenylamino group on azetidine 60-70
Purification Flash chromatography or vacuum distillation Ensures high purity of final compound -

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidines with different functional groups.

Scientific Research Applications

Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the 4-fluoroanilino group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Impact:

  • Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity in nucleophilic substitution reactions but reduce solubility in polar solvents .
  • Fluorinated Groups (e.g., 4-fluorophenyl) : Enhance binding affinity to hydrophobic enzyme pockets and improve metabolic stability .
  • Hydroxymethyl Groups : Introduce polarity, improving aqueous solubility for prodrug development .

Physicochemical Properties

  • Polarity : Hydroxymethyl-substituted analogs (e.g., ) exhibit higher polarity than nitro- or fluorophenyl-substituted derivatives .
  • Stability : Tert-butyl carbamates generally enhance thermal stability, but electron-deficient substituents (e.g., nitro) may reduce hydrolytic stability .

Biological Activity

Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate (CAS: 887580-12-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H19FN2O2
  • Molar Mass : 266.31 g/mol
  • CAS Number : 887580-12-3

The compound features a tert-butyl ester group linked to an azetidine ring, which is further substituted with a 4-fluorophenylamino group. This specific arrangement contributes to its biological properties, particularly in targeting various molecular pathways.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways that can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in cellular environments.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against several cancer cell lines. For instance:

  • Study Findings : In vitro tests showed that the compound inhibited the proliferation of breast cancer cells (MDA-MB-231), with IC50 values indicating significant cytotoxicity at micromolar concentrations .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound:

  • Mechanism : It appears to modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various azetidine derivatives, including this compound. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23115Apoptosis induction
ControlN/AN/AN/A

This study highlights the compound's potential as a lead candidate for developing new anticancer therapies.

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents identified this compound as a promising candidate due to its ability to reduce neuronal cell death in vitro under oxidative stress conditions.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as tert-butyl azetidine-1-carboxylate. A key step is the introduction of the 4-fluorophenylamino group via nucleophilic substitution or coupling reactions. For example:

  • Reaction conditions : Use of sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures (60–80°C) to promote amine coupling .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product in high purity (94% yield reported in one study) .
  • Critical parameters : Strict control of moisture and temperature to avoid side reactions like ester hydrolysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the azetidine ring, tert-butyl group, and 4-fluorophenyl substitution. For example, 1^1H NMR shows distinct peaks for the azetidine protons (δ 4.45–4.26 ppm) and aromatic fluorine coupling (δ −108.1 ppm in 19^{19}F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ calculated: 320.1410, observed: 320.1407) .
  • Melting point analysis : Used to assess purity (reported range: 92–94°C) .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in biological or synthetic contexts?

The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of adjacent positions, facilitating interactions with biological targets (e.g., enzymes) or participation in cross-coupling reactions:

  • Biological interactions : The fluorine atom may stabilize hydrogen bonding with active-site residues in enzymes like monoacylglycerol lipase (MAGL), as suggested by PET imaging studies .
  • Synthetic applications : Fluorine directs regioselectivity in electrophilic aromatic substitution, enabling precise functionalization of the azetidine ring .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities or synthetic yields?

Discrepancies may arise from variations in assay conditions or synthetic protocols. Mitigation strategies include:

  • Standardized bioassays : Use of positive controls (e.g., known MAGL inhibitors) and consistent cell lines to compare activity .
  • Reaction reproducibility : Detailed reporting of solvent purity, catalyst loading, and temperature gradients. For example, a 94% yield was achieved using anhydrous DMF and rigorously controlled heating .
  • Analytical cross-validation : Combining HPLC purity checks with 1^1H NMR integration to confirm batch consistency .

Q. What mechanistic insights exist for the compound’s role in inhibiting enzymes like MAGL?

The azetidine ring and 4-fluorophenyl group contribute to binding via:

  • Non-covalent interactions : The tert-butyl ester enhances lipophilicity, promoting membrane penetration, while the fluorophenyl group engages in π-π stacking with aromatic residues in MAGL’s active site .
  • Structural analogs : Comparison with non-fluorinated analogs shows reduced inhibitory potency, highlighting fluorine’s role in target engagement .

Methodological Recommendations

  • Synthetic optimization : Prioritize anhydrous solvents and inert atmospheres to minimize side reactions.
  • Biological assays : Include kinetic studies (e.g., IC50_{50} determination) to quantify enzyme inhibition .
  • Computational modeling : Use DFT calculations to predict fluorine’s impact on electronic structure and binding affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.